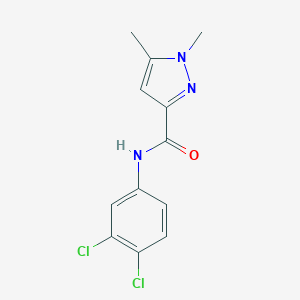
ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Benzylation: The nitrated pyrazole is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from a dicarbonyl compound and elemental sulfur.
Coupling Reaction: The benzylated pyrazole and the thiophene derivative are coupled using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole and thiophene rings can interact with enzyme active sites, inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-{[(1-benzyl-3-amino-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-{[(1-phenyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
Uniqueness
- Functional Groups : The presence of both nitro and benzyl groups makes it unique compared to similar compounds.
- Biological Activity : Its specific structure may result in unique interactions with biological targets, leading to distinct pharmacological properties.
Propiedades
Fórmula molecular |
C20H20N4O5S |
|---|---|
Peso molecular |
428.5g/mol |
Nombre IUPAC |
ethyl 2-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H20N4O5S/c1-4-29-20(26)17-12(2)13(3)30-19(17)21-18(25)15-10-16(24(27)28)22-23(15)11-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,21,25) |
Clave InChI |
OIJHCUIAVSNNIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-naphthyloxy)methyl]-N-phenylbenzamide](/img/structure/B443067.png)

![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443071.png)
![6-Fluoro-1-[(2-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B443072.png)
![2-(4-Methylphenyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B443073.png)
![Methyl 4-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B443077.png)


![N-(tert-butyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B443083.png)
![2-phenyl-N-[(1,3,3-trimethyl-5-{[(2-phenylquinolin-4-yl)carbonyl]amino}cyclohexyl)methyl]quinoline-4-carboxamide](/img/structure/B443084.png)
![isopropyl 2-[(3,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443085.png)
![Methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443086.png)


